molecular formula C16H18N2OS B4413392 N-[4-(dimethylamino)phenyl]-2-methylsulfanylbenzamide

N-[4-(dimethylamino)phenyl]-2-methylsulfanylbenzamide

Cat. No.: B4413392
M. Wt: 286.4 g/mol
InChI Key: SJPIGSVXBJUJRS-UHFFFAOYSA-N
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Description

N-[4-(dimethylamino)phenyl]-2-methylsulfanylbenzamide is an organic compound with a complex structure that includes a dimethylamino group, a phenyl ring, and a methylthio group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(dimethylamino)phenyl]-2-methylsulfanylbenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common approach is to start with the nitration of dimethylaniline to form 4-nitro-N,N-dimethylaniline. This intermediate is then reduced to 4-amino-N,N-dimethylaniline. The next step involves the acylation of 4-amino-N,N-dimethylaniline with 2-(methylthio)benzoyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-[4-(dimethylamino)phenyl]-2-methylsulfanylbenzamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group in intermediates can be reduced to an amino group.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.

    Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzamides.

Scientific Research Applications

N-[4-(dimethylamino)phenyl]-2-methylsulfanylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for its potential as a fluorescent probe due to the presence of the dimethylamino group.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of dyes and pigments.

Mechanism of Action

The mechanism of action of N-[4-(dimethylamino)phenyl]-2-methylsulfanylbenzamide involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methylthio group can undergo redox reactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(dimethylamino)phenyl]-2-methylsulfanylbenzamide: shares similarities with other benzamide derivatives, such as:

Uniqueness

  • The presence of both the dimethylamino and methylthio groups in this compound makes it unique, as these functional groups can impart distinct electronic and steric properties, influencing its reactivity and interactions with biological targets.

Properties

IUPAC Name

N-[4-(dimethylamino)phenyl]-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2OS/c1-18(2)13-10-8-12(9-11-13)17-16(19)14-6-4-5-7-15(14)20-3/h4-11H,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJPIGSVXBJUJRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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